Cas no 159954-28-6 (6-Chloro-3-indolyl β-D-Glucopyranoside)

6-Chloro-3-indolyl β-D-Glucopyranoside 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-indoxyl-beta-D-glucopyranoside
- 6-Chloro-3-indolyl β-D-glucopyranoside
- Salmon-beta-D-Glc
- 6-Chloro-3-indolyl beta-D-glucopyranoside
- 6-CHLORO-3-INDOLYL-BETA-D-GALACTOPYRANOSIDE
- 6-CHLORO-3-INDOLYL-β-D-GALACTOPYRANOSIDE
- ROSE-GAL
- SALMON-GAL
- SALMON GLU
- RED-GAL(R)
- ROSE(TM)-GAL
- SALMON GLUCOSIDE
- SALMON GALACTOSIDE
- ROSE(TM)-GLUCOSIDE
- SALMON(TM)-BETA-D-GAL
- SALMON(TM)-BETA-D-GLC
- (2S,3R,4S,5S,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4S,5S,6R)-2-[(6-CHLORO-1H-INDOL-3-YL)OXY]-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- 6-Chloro-3-indolyl b-D-galactopyranoside
- CS-0337007
- 6-Chloro-3-indolyl b-D-glucopyranoside
- AMY41709
- 6-chloro-3-indolyl -d-glucopyranoside
- 6-Chloro-3-(b-D-galactopyranosyloxy)indole
- 6-Chloro-3-indolyl beta-D-Galactopyranoside
- 159954-28-6
- Red-Gal
- 6-chloro-3-indolyl-beta-d-glucopyranoside
- MFCD00467206
- 6-Chloro-3-indolyl-?-D-galactopyranoside
- Salmon Gal
- C-5020
- 6-Chloro-3-indoxyl-beta-D-glucopyranoside, Rose glucoside
- Rose Gal
- SCHEMBL234501
- 6-CHLORO-1H-INDOL-3-YL--D-GALACTOPYRANOSIDE
- (2S,3R,4S,5R,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- 6-Chloro-3-indolyl β-D-Glucopyranoside
-
- MDL: MFCD00467206
- インチ: InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1
- InChIKey: OQWBAXBVBGNSPW-RKQHYHRCSA-N
- ほほえんだ: C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O
計算された属性
- せいみつぶんしりょう: 329.06700
- どういたいしつりょう: 329.066615
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 115
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 色と性状: 白色から白色の粉末
- 密度みつど: 1.641
- ふってん: 630.2 °C at 760 mmHg
- フラッシュポイント: 334.9 °C
- 屈折率: 1.717
- PSA: 115.17000
- LogP: 0.00000
6-Chloro-3-indolyl β-D-Glucopyranoside セキュリティ情報
- WGKドイツ:3
- セキュリティの説明: S24/25
- 福カードFコード:8-10-21
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:S24/25
6-Chloro-3-indolyl β-D-Glucopyranoside 税関データ
- 税関コード:29400090
6-Chloro-3-indolyl β-D-Glucopyranoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C371328-250mg |
6-Chloro-3-indolyl β-D-Glucopyranoside |
159954-28-6 | 250mg |
$ 155.00 | 2023-04-18 | ||
TRC | C371328-1g |
6-Chloro-3-indolyl β-D-Glucopyranoside |
159954-28-6 | 1g |
$ 144.00 | 2023-04-18 | ||
TRC | C371328-10g |
6-Chloro-3-indolyl β-D-Glucopyranoside |
159954-28-6 | 10g |
$ 718.00 | 2023-04-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407677-1g |
(2S,3R,4S,5S,6R)-2-((6-chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
159954-28-6 | 95+% | 1g |
¥1183 | 2023-04-15 | |
abcr | AB259145-1 g |
6-Chloro-3-indoxyl-beta-D-glucopyranoside, Rose glucoside |
159954-28-6 | 1 g |
€200.20 | 2023-07-20 | ||
Apollo Scientific | BIB1412-5g |
6-Chloro-3-indolyl beta-D-glucopyranoside |
159954-28-6 | 5g |
£250.00 | 2023-09-01 | ||
Apollo Scientific | BIB1412-500mg |
6-Chloro-3-indolyl beta-D-glucopyranoside |
159954-28-6 | 500mg |
£55.00 | 2023-09-01 | ||
abcr | AB259145-500 mg |
6-Chloro-3-indoxyl-beta-D-glucopyranoside, Rose glucoside |
159954-28-6 | 500 mg |
€137.90 | 2023-07-20 | ||
TRC | C371328-5g |
6-Chloro-3-indolyl β-D-Glucopyranoside |
159954-28-6 | 5g |
$ 483.00 | 2023-04-18 | ||
Apollo Scientific | BIB1412-1g |
6-Chloro-3-indolyl beta-D-glucopyranoside |
159954-28-6 | 1g |
£90.00 | 2023-09-01 |
6-Chloro-3-indolyl β-D-Glucopyranoside 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
6-Chloro-3-indolyl β-D-Glucopyranosideに関する追加情報
Professional Introduction to 6-Chloro-3-indolyl β-D-Glucopyranoside (CAS No. 159954-28-6)
6-Chloro-3-indolyl β-D-Glucopyranoside, identified by the chemical identifier CAS No. 159954-28-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This glycoside derivative combines the structural features of an indole moiety with a glucose moiety, linked via a β-glycosidic bond. The presence of a chlorine substituent at the 6-position of the indole ring introduces unique electronic and steric properties, making this compound a versatile scaffold for medicinal chemistry applications.
The synthesis and characterization of 6-Chloro-3-indolyl β-D-Glucopyranoside have been subjects of extensive research due to its potential biological activity. The indole core is well-documented for its pharmacological relevance, with numerous derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The addition of a glycosidic linkage not only modifies the solubility and metabolic stability of the compound but also influences its interaction with biological targets.
In recent years, there has been growing interest in exploring the therapeutic potential of indole derivatives as modulators of key biological pathways. 6-Chloro-3-indolyl β-D-Glucopyranoside has been investigated for its role in modulating enzyme activity and receptor binding. Studies have suggested that this compound may interact with transcription factors and signaling proteins, potentially leading to novel therapeutic strategies for chronic diseases.
One of the most compelling aspects of 6-Chloro-3-indolyl β-D-Glucopyranoside is its ability to serve as a precursor in the development of more complex pharmacophores. Researchers have utilized this compound to synthesize analogs with enhanced bioavailability and targeted action. The chlorine substituent at the 6-position provides a handle for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.
The glycosidic linkage in 6-Chloro-3-indolyl β-D-Glucopyranoside also contributes to its stability under various conditions, making it a valuable intermediate in drug formulation. This stability is particularly important in pharmaceutical development, where compounds must withstand storage conditions and biological environments without degradation.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 6-Chloro-3-indolyl β-D-Glucopyranoside for potential drug candidates. Molecular docking studies have identified promising interactions between this compound and biological targets such as kinases and nuclear receptors. These findings have guided experimental efforts toward optimizing the molecule's pharmacological profile.
The role of β-D-Glucopyranoside moieties in enhancing drug delivery has also been explored. By incorporating this sugar moiety, researchers aim to improve oral bioavailability and reduce toxicity. This approach aligns with current trends in pharmaceutical design, where targeting metabolic pathways is crucial for developing effective therapeutics.
In conclusion, 6-Chloro-3-indolyl β-D-Glucopyranoside (CAS No. 159954-28-6) represents a promising compound in medicinal chemistry with diverse applications. Its unique structural features make it an attractive scaffold for further derivatization, while its stability and potential biological activity position it as a candidate for novel drug development. As research continues to uncover new therapeutic targets and methodologies, compounds like this are likely to play an increasingly important role in addressing unmet medical needs.
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